molecular formula C22H18Cl2FNO3 B156107 Cyfluthrin CAS No. 68359-37-5

Cyfluthrin

Cat. No. B156107
CAS RN: 68359-37-5
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-UHFFFAOYSA-N
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Description

Cyfluthrin is a synthetic pyrethroid pesticide widely used in agriculture, horticulture, viticulture, and domestic applications to protect crops and eliminate pests. It is known for its neurotoxic effects on various organisms, including humans, and has been the subject of numerous studies to understand its impact on health and the environment .

Synthesis Analysis

The synthesis of cyfluthrin involves the use of a brominated precursor, which is dehalogenated with tritium gas using a special noble metal catalyst to produce tritium-labelled cyfluthrin. This process is used to study the distribution and biotransformation of cyfluthrin in organisms such as tse-tse flies .

Molecular Structure Analysis

Cyfluthrin's molecular structure allows it to interact with biological systems, leading to various toxic effects. Studies have used molecularly imprinted polymers to detect cyfluthrin in agricultural products, indicating the specificity of its molecular interactions .

Chemical Reactions Analysis

Cyfluthrin's chemical reactivity is evident in its ability to induce oxidative stress in biological systems. This is characterized by the generation of reactive oxygen species and the subsequent impact on cellular components such as lipids, proteins, and DNA. The oxidative stress can lead to the impairment of antioxidant defense systems, as seen in the decreased levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyfluthrin contribute to its biological activity and toxicity. Its lipophilic nature allows it to easily cross biological membranes and accumulate in organisms, leading to systemic effects. Cyfluthrin's stability and persistence in the environment make it a potential toxic pollutant, especially in aquatic ecosystems .

Neurobehavioral Impairments

Cyfluthrin has been shown to cause neurobehavioral impairments in adult rats, affecting motor coordination and spatial memory. Neurochemical alterations such as decreased levels of dopamine, serotonin, and other neurotransmitters, as well as inhibited activity of acetylcholinesterase, have been observed. These effects are dose-dependent and can persist even after withdrawal of exposure .

Effects on Human Cells

Studies on primary human astrocytes have revealed that cyfluthrin can alter the expression of genes with diverse functions, potentially leading to neurotoxicity. It affects the growth, survival, and functioning of these cells, with inflammatory activation of astrocytes being a possible mechanism underlying its neurotoxic effects .

Cardiotoxicity

Cyfluthrin has been found to induce acute arrhythmic cardiotoxicity by interacting with the NaV1.5 sodium channel in cardiomyocytes. This interaction leads to prolonged repolarization of the action potential and disrupted calcium dynamics, resulting in ventricular premature beats and long QT intervals. The antiarrhythmic drug Ranolazine can reverse these effects, highlighting the potential for therapeutic intervention .

Aquatic Toxicity

The acute toxicity of cyfluthrin on aquatic life has been investigated using tilapia fry as a model organism. The study determined the lethal concentrations (LC50) for 48 and 72 hours of exposure, providing insight into the environmental risks posed by cyfluthrin contamination in aquatic ecosystems .

Oxidative Stress in Human Erythrocytes

In vitro studies have shown that cyfluthrin can induce oxidative stress in human erythrocytes, affecting the activities of catalase and superoxide dismutase. Antioxidants such as melatonin, N-acetylserotonin, quercetin, and rutin have been tested for their ability to alleviate the cytotoxic effects of cyfluthrin .

Detection in Agricultural Products

The development of magnetic molecularly imprinted polymer nanoparticles has enabled the rapid and selective extraction of cyfluthrin from agricultural products like honeysuckle. This method offers a sensitive and efficient way to analyze pesticide residues in Chinese herbal medicines .

Impact on Human Osteosarcoma Cells

Cyfluthrin has been shown to affect Ca2+ signal transduction and cytotoxicity in human osteosarcoma cells. It induces rises in cytosolic-free Ca2+ concentrations and decreases cell viability, which is not reversed by Ca2+ chelation, suggesting a Ca2+-independent mechanism of cell death .

Biomarkers in Liver and Kidney

The effects of cyfluthrin on biomarkers in the liver and kidney of Wistar rats have been studied, revealing that it can cause oxidative stress, as indicated by increased levels of malondialdehyde and decreased activities of catalase, glutathione peroxidase, and acetylcholinesterase. These biomarkers are effective in determining the toxic effects of cyfluthrin and can be used to monitor pesticide-affected areas .

Scientific Research Applications

1. Environmental Impact and Degradation

Cyfluthrin, a synthetic pyrethroid, is widely used for agricultural and domestic pest control. Its environmental residues and toxicity are of concern. Research by Hu Gui-pin (2013) showed that Bacillus megaterium, isolated from long-term cyfluthrin-contaminated soil, could degrade cyfluthrin, suggesting potential for bioremediation.

2. Genetic and Cellular Effects

Studies have explored the genotoxic effects of cyfluthrin. Ila et al. (2008) found that cyfluthrin can induce chromosomal aberrations and micronucleus formation in human lymphocytes, indicating potential genotoxicity. Additionally, Lu et al. (2020) reported that cyfluthrin induced Ca2+ signal transduction changes in human osteosarcoma cells, affecting cell viability.

3. Neurotoxicity and Behavioral Effects

Cyfluthrin's impact on neurological health has been a major focus. Syed et al. (2016) demonstrated that beta-cyfluthrin caused neurobehavioral impairments in rats, including motor coordination and spatial memory deficits. These effects were linked to alterations in neurotransmitter levels and enzyme activities in the brain.

4. Reproductive and Developmental Effects

The reproductive and developmental impacts of cyfluthrin are also being studied. Zhao et al. (2022) found that cyfluthrin can cause testicular injury in rats, potentially through the AMPK/mTOR/P70S6K autophagy pathway. Additionally, Ni et al. (2022) noted that gestational exposure to cyfluthrin impaired placental development in rats.

5. Oxidative Stress and Antioxidant Responses

Cyfluthrin has been shown to induce oxidative stress. Martínez et al. (2019) demonstrated increased oxidative stress markers in human neuroblastoma cells exposed to cyfluthrin. This was accompanied by altered gene expression related to oxidative stress pathways.

6. Toxicity in Aquatic Organisms

The toxicity of cyfluthrin on non-target aquatic species has been investigated. Benli (2005) reported the acute toxicity of cyfluthrin on tilapia fry, highlighting its potential impact on aquatic life.

Safety And Hazards

Cyfluthrin is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Future Directions

As a widely used pesticide, Cyfluthrin has been the subject of numerous studies and regulatory scrutiny. Future research will likely focus on developing safer and more effective methods of application, understanding its impact on non-target organisms, and exploring alternatives. It’s also important to continue monitoring its effects on human health and the environment .

properties

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3
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InChI Key

QQODLKZGRKWIFG-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H18Cl2FNO3
Record name CYFLUTHRIN
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Record name Cyfluthrin
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DSSTOX Substance ID

DTXSID5035957
Record name Cyfluthrin
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Molecular Weight

434.3 g/mol
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Physical Description

Cyfluthrin appears as a viscous amber partly crystalline oil. Used as an insecticide., Yellowish-brown liquid or colorless solid; [HSDB] Brown solid; [MSDSonline], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name CYFLUTHRIN
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Solubility

>1000 g/L dichloromethane, In water, 3.0X10-3 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 0.003
Record name CYFLUTHRIN
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Density

1.34 g/cu cm at 22 °C, Density (at 20 °C): 1.27 g/cm³
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Vapor Pressure

1.50X10-10 mm Hg at 20 °C, negligible
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Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, ... Type II pyrethroids are a group of insecticides largely used in agriculture and public health. The nervous system is the main target for pyrethroids in insects and mammals. One notable form of toxicity associated with over exposure has been a facial cutaneous paraesthesia and irritation-related respiration symptoms including behavioral excitation mainly observed in workers spraying pyrethroids or in occupational settings. In acutely exposed rats, type II pyrethroids produce a severe syndrome characterized by salivation and choreoathetosis. Because many of the acute functional effects of type II pyrethoids can be associated with the neurotoxic effect on 5-hydroxytryptamine (5-HT) neurones, the objective of the present study was to examine whether deltamethrin, cyfluthrin and lambda-cyhalothrin administration results in changes of 5-HT content in rat brain. ... Rats were injected with either corn oil or pyrethroids (deltamethrin, 20 mg/kg per day, ip, for 6 days; cyfluthrin, 14 mg/kg per day, ip, for 6 days; lambda-cyhalothrin, 8 mg/kg per day, ip, for 6 days). The frontal cortex, hippocampus, midbrain and striatum were removed at 24 hours post treatment and were analysed for content of 5-HT and 5-HIAA using a HPLC method with electrochemical detection. ... A serotonin depleting effect was produced by these type II pyrethroids. The concentration of 5-HT and its metabolite 5-HIAA decreased in the brain regions from pyrethroid treated animals. Pyrethroids accelerated the turnover of 5-HT in midbrain and striatum areas. It is concluded that pyrethroids affect serotonin neurotransmission., ... Since the type II pyrethroids deltamethrin and cypermethrin, but not the type I pyrethroid cismethrin act on chloride channels, this could contribute to the bimodal nature of pyrethroid poisoning syndromes. ... Excised inside-out membrane patches from differentiated mouse neuroblastoma cells were used, and mean channel open probabilities calculated. For single dosing at 10 uM, bioallethrin, beta-cyfluthrin, cypermethrin, deltamethrin, and fenpropathrin were all found to significantly decrease open channel probability (p < 0.05). Bifenthrin, bioresmethrin, cispermethrin, cisresmethrin, cyfluthrin isomers 2 and 4, lambda-cyhalothrin, esfenvalerate, and tefluthrin, did not significantly alter open channel probability (p > 0.05). Since the type II pyrethroids, esfenvalerate, and lambda-cyhalothrin were ineffective, /one/ must conclude that actions at the chloride ion channel target cannot in themselves account for the differences between the two types of poisoning syndrome. Sequential dosing with type II pyrethroids caused no further chloride ion channel closure. The type I pyrethroid cisresmethrin did however prevent a subsequent effect by the mixed type pyrethroid fenpropathrin. In contrast, the type I pyrethroid cispermethrin did not prevent a subsequent effect due to the type II pyrethroid deltamethrin. The difference in effect may be the result of differences in potency, as deltamethrin had a greater effect than fenpropathrin. It therefore appears clear that in some combinations the type I and type II pyrethroids can compete and may bind to the same chloride channel target site., For more Mechanism of Action (Complete) data for CYFLUTHRIN (7 total), please visit the HSDB record page.
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Product Name

Cyfluthrin

Color/Form

Yellowish-brown oil, Colorless crystals

CAS RN

68359-37-5
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Melting Point

60 °C, Crystals from m-hexane; mp: 68-69 °C; specific optical rotation: -2.1 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3S)(alpha S)-cyfluthrin/, Crystals; mp: 50-52 °C; specific optical rotation: +24.5 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3R)(alpha S)- Cyfluthrin/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,400
Citations
HB Ila, M Topaktas, E Rencuzogullari… - … /Genetic Toxicology and …, 2008 - Elsevier
… There are no adequate data on genotoxic effects of cyfluthrin. The aim of this study was to analyze the potential genotoxic effects of cyfluthrin. The genotoxicity of cyfluthrin was evaluated…
Number of citations: 53 www.sciencedirect.com
J Zhang, W Zhu, Y Zheng, J Yang, X Zhu - Reproductive Toxicology, 2008 - Elsevier
… the antiandrogenic activities of cyfluthrin and β-cyfluthrin to four … Our results show that cyfluthrin and β-cyfluthrin can block 5-… In conclusion, cyfluthrin and β-cyfluthrin are moderate …
Number of citations: 71 www.sciencedirect.com
SM Hays, LL Aylward, M Gagné, K Krishnan - Regulatory Toxicology and …, 2009 - Elsevier
… health-based exposure guidance values for cyfluthrin from Health Canada, the … cyfluthrin. These values may be used as screening tools for evaluation of biomonitoring data for cyfluthrin …
Number of citations: 30 www.sciencedirect.com
W Leicht, R Fuchs, M Londershausen - Pesticide science, 1996 - Wiley Online Library
… cyfluthrin isomers contained in the commercial products cyfluthrin and beta-cyfluthrin were … efficiencies of the isomers mixtures of cyfluthrin and beta-cyfluthrin were shown to obey the …
Number of citations: 77 onlinelibrary.wiley.com
G Leng, A Leng, KH Kuhn, J Lewalter - Xenobiotica, 1997 - Taylor & Francis
… insecticide cyfluthrin. The study was performed in an exposure room, where an aerosol containing cyfluthrin was sprayed to obtain atmospheres with mean cyfluthrin concentrations of …
Number of citations: 132 www.tandfonline.com
B Bhushan, PN Saxena, N Saxena - Archives of industrial hygiene and …, 2013 - sciendo.com
Cypermethrin and beta-cyfluthrin are two most widely used multipurpose … cyfluthrin than in cypermethrin-treated rats, which is probably related to the fluorine atom in beta-cyfluthrin…
Number of citations: 77 sciendo.com
CG Athanassiou, NG Kavallieratos… - Applied Entomology …, 2004 - jstage.jst.go.jp
… It must be noted that the doses of beta cyfluthrin used in the present study were considerably lower than the ones used in the aforementioned experiments with cyfluthrin. This could be …
Number of citations: 55 www.jstage.jst.go.jp
JL Rodríguez, I Ares, V Castellano, M Martínez… - Environmental …, 2016 - Elsevier
… Animal treated groups received cyfluthrin orally at the dose of 1, 5, 10 and … cyfluthrin treated and control group rats were deprived of food for 6 h before the oral administration of cyfluthrin…
Number of citations: 44 www.sciencedirect.com
CG Athanassiou, NG Kavallieratos… - Journal of Economic …, 2013 - academic.oup.com
… , a formulation that contains 11.8% beta-cyfluthrin alone, which was applied at the same … beta-cyfluthrin with imidacloprid is not more effective on concrete than beta-cyfluthrin alone, …
Number of citations: 58 academic.oup.com
JL Rodríguez, I Ares, M Martínez… - Food and Chemical …, 2018 - Elsevier
… To date, toxicokinetics data have not been reported for cyfluthrin in mammals, the objective of this study was to define the toxicokinetics of the Type II pyrethroid cyfluthrin (Fig. 1) …
Number of citations: 30 www.sciencedirect.com

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